4-Methylbenzene-1-sulfonic acid--3-iodoprop-2-yn-1-ol (1/1)
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Overview
Description
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol (1/1) is a chemical compound that combines the structural features of 4-methylbenzenesulfonic acid and 3-iodoprop-2-yn-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonic acid with 3-iodoprop-2-yn-1-ol under specific conditions. The reaction may require the use of a base to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodoprop-2-yn-1-ol moiety can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonic acid and iodopropynyl groups into molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol involves its reactivity with various molecular targets. The sulfonic acid group can interact with nucleophilic sites on proteins and enzymes, while the iodopropynyl group can undergo substitution reactions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic Acid: A simpler compound with similar sulfonic acid functionality.
3-Iodoprop-2-yn-1-ol: A compound with similar iodopropynyl functionality.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with similar reactivity.
Uniqueness
4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol is unique due to the combination of both sulfonic acid and iodopropynyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
71984-04-8 |
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Molecular Formula |
C10H11IO4S |
Molecular Weight |
354.16 g/mol |
IUPAC Name |
3-iodoprop-2-yn-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H3IO/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3-5/h2-5H,1H3,(H,8,9,10);5H,3H2 |
InChI Key |
IXTUJVMPISEQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(C#CI)O |
Origin of Product |
United States |
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